molecular formula C14H18N2O4 B2420946 N-(2-methoxyethyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886932-59-8

N-(2-methoxyethyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide

Cat. No. B2420946
CAS RN: 886932-59-8
M. Wt: 278.308
InChI Key: AQNHZFWHGHFUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide is a compound that has been studied for its potential use in scientific research. This compound is also known as MEIA and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Host-Guest Complex Formation and Fluorescence Emission Enhancement N-(2-methoxyethyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide, due to its structural similarity to certain isoquinoline derivatives, may exhibit unique interactions in the formation of host-guest complexes. For example, isoquinoline derivatives have been studied for their ability to form crystalline salts and inclusion compounds with enhanced fluorescence upon interaction with specific host molecules. Such compounds could potentially serve as probes or sensors based on fluorescence emission changes upon binding with guest molecules (Karmakar et al., 2007).

Antitumor Activity Isoquinoline derivatives, including those similar to this compound, have shown potential in antitumor activity. Methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives, synthesized through specific reactions, exhibited cytostatic activity in vitro against various tumor cell lines, suggesting the potential for antitumor applications of related compounds (Ambros et al., 1988).

Synthetic Methodology and Chemical Synthesis The compound's structural framework also lends itself to synthetic chemistry research, such as in the synthesis of complex molecules. For instance, a facile three-step synthesis approach has been described for related isoquinoline derivatives, showcasing the utility of such structures in organic synthesis and the potential for the development of novel synthetic routes (King, 2007).

Environmental and Biological Studies Moreover, the study of similar acetamide derivatives in environmental and biological contexts, such as their metabolism in human and rat liver microsomes, offers insights into their biotransformation and potential environmental impact. This knowledge is crucial for assessing the safety and ecological effects of chemical compounds related to this compound (Coleman et al., 2000).

properties

IUPAC Name

N-(2-methoxyethyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-8-7-15-13(17)9-20-12-4-2-3-11-10(12)5-6-16-14(11)18/h2-4H,5-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNHZFWHGHFUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=CC=CC2=C1CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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